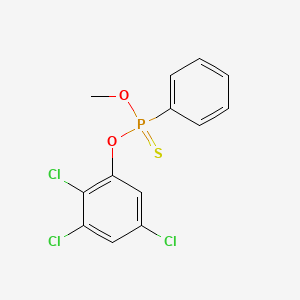
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,5-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can yield different phosphonothioate derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols, leading to the formation of corresponding substituted products.
Scientific Research Applications
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is used in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymatic activities, leading to various biochemical effects. The pathways involved often include the inhibition of acetylcholinesterase, which affects neurotransmission.
Comparison with Similar Compounds
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate can be compared with other similar compounds, such as:
- O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
These compounds share similar structures but differ in the position of chlorine atoms on the phenyl ring, which can lead to variations in their chemical reactivity and biological effects.
Properties
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,5-trichlorophenoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,10-5-3-2-4-6-10)18-12-8-9(14)7-11(15)13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNNJRRQNZMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3O2PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007170 |
Source


|
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86889-54-5 |
Source


|
| Record name | Phosphonothioic acid, phenyl-, O-methyl O-(2,3,5-trichlorophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086889545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














